molecular formula C15H19N3O5S2 B2574398 (Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-13-9

(Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2574398
CAS No.: 865199-13-9
M. Wt: 385.45
InChI Key: GMTCRCLYONUFSY-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, methanol, pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfamoyl group suggests that it may interact with sulfonamide-sensitive enzymes, making it a candidate for drug development .

Medicine

In medicine, derivatives of benzothiazoles, including this compound, are investigated for their antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways makes it a potential therapeutic agent .

Industry

In the industrial sector, this compound is explored for its use in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new materials with enhanced properties .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the pivaloylimino and sulfamoyl groups, which confer specific chemical properties and reactivity. These functional groups allow for targeted interactions with biological molecules, making the compound valuable in scientific research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[2-(2,2-dimethylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S2/c1-15(2,3)13(20)17-14-18(8-12(19)23-4)10-6-5-9(25(16,21)22)7-11(10)24-14/h5-7H,8H2,1-4H3,(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTCRCLYONUFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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